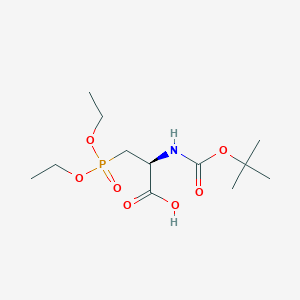
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
Overview
Description
The compound is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino group and a diethoxyphosphoryl group on the alpha carbon. The Boc group is commonly used in peptide synthesis to protect the amino group, and can be removed under acidic conditions . The diethoxyphosphoryl group is less common, but phosphorus-containing compounds are often used in the synthesis of DNA and other biomolecules .
Molecular Structure Analysis
The compound contains an alpha carbon connected to an amino group (protected by a Boc group), a carboxylic acid group, and a diethoxyphosphoryl group. The stereochemistry is indicated as (S), which refers to the configuration of the alpha carbon .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The Boc group could be removed under acidic conditions to reveal the free amino group . The diethoxyphosphoryl group could potentially be hydrolyzed under acidic or basic conditions to give a phosphonic acid derivative .Physical And Chemical Properties Analysis
Again, without specific data, I can only make general predictions. The compound is likely to be a solid under normal conditions, given the presence of multiple polar groups. It’s likely to be soluble in polar solvents like water and methanol .Scientific Research Applications
Synthesis of Bioisosteres for NMDA Receptor Antagonists
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid has been used in the synthesis of 5-substituted 3-(diethoxyphosphoryl)isoxazoles and -2-isoxazolines. These compounds are precursors for diastereomeric 3-phosphono-2-isoxazolin-5-yl-substituted amino acids, which are bioisosteres of potent NMDA receptor antagonists (Conti et al., 2009).
Synthesis of Neuroexcitant Analogues
- It has been utilized in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).
Development of Bifunctional Ligands
- The compound has been used in the development of a new bifunctional cyclen-based ligand, important in the field of chemistry and material science (Řezanka et al., 2008).
Key Intermediate in Natural Product Synthesis
- It serves as a key intermediate in the synthesis of natural products like Biotin, which is involved in the metabolic cycle of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Building Blocks for Polyamide Synthesis
- This chemical has been used in synthesizing chiral monomers, such as N-(1 -amino-2 -(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor for stereoregular polyamides (Gómez et al., 2003).
Synthesis of Antimicrobial Compounds
- The compound has been used in synthesizing a series of new compounds with notable antimicrobial activities (Pund et al., 2020).
Copolymer Synthesis
- It plays a role in the synthesis of specific copolymers, like poly(styrene-alt-maleic anhydride)-block-poly(styrene), by impacting the polymerization rates (Lessard & Maríc, 2010).
Future Directions
properties
IUPAC Name |
(2S)-3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSABLKLLXJFRB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C[C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



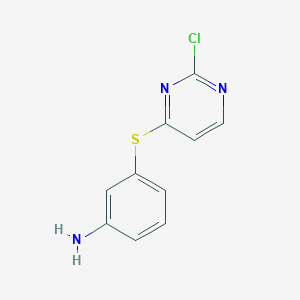
![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)
![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)
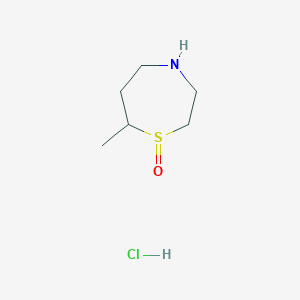
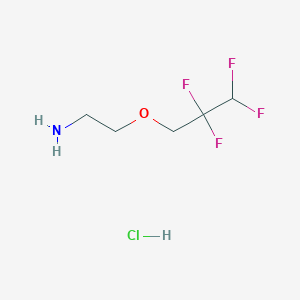
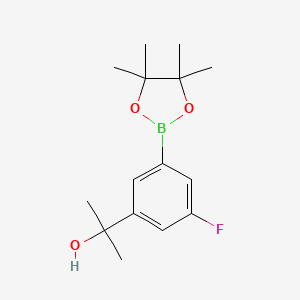
![6-(Bromomethyl)spiro[2.5]octane](/img/structure/B1446946.png)
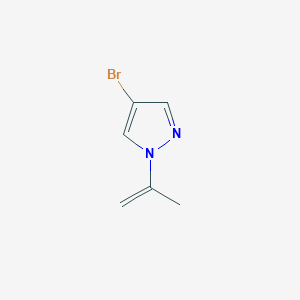
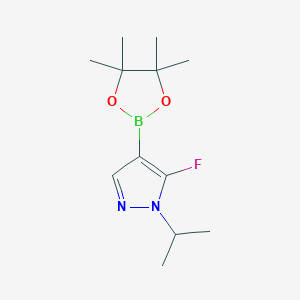
![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
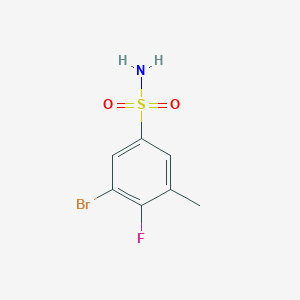
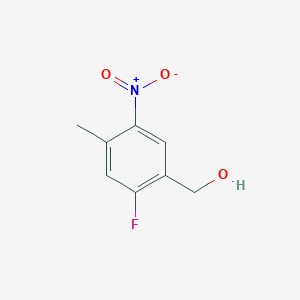
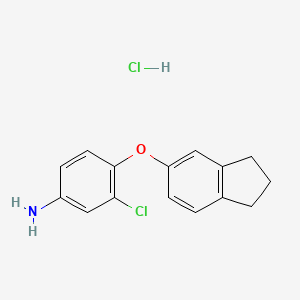
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)